Home > Products > Screening Compounds P78979 > (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one
(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one - 2090026-70-1

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-3130841
CAS Number: 2090026-70-1
Molecular Formula: C12H16N2O
Molecular Weight: 204.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,1′S,3′R*)-3-(1′-tert-Butylamino-1′H,3′H-benzo[c]furan-3′-yl)-2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one

  • Compound Description: This compound is a product of the reaction between o-phthalaldehyde and tert-butylamine. Its structure consists of isoindolinone and isobenzofuran rings linked by a C–C bond. The molecule contains two tert-butyl groups at the periphery, which can adopt different orientations. []

2-tert-Butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one

  • Compound Description: This compound, also known as 2-tert-butylisoindolin-1-one, is structurally similar to the isoindolinone portion of (3R,1′S,3′R*)-3-(1′-tert-butylamino-1′H,3′H-benzo[c]furan-3′-yl)-2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. It is used for comparison in the study of pyrrole ring planarity. []

2-Isopropyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one

  • Compound Description: This compound, similar to 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, is used to investigate the impact of different alkyl substituents on the planarity of the substituted pyrrole ring. []

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

  • Compound Description: This broad class of compounds, also known as Biginelli compounds, possesses diverse pharmacological activities, including anticancer, calcium channel inhibition, anti-inflammatory, and antibacterial properties. The enantiomers of DHPMs often exhibit different biological activities. []

(R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

  • Compound Description: This compound is a dopamine agonist exhibiting selectivity for the D2 receptor subtype. It is a potential drug candidate for Parkinson's disease. []
Overview

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic compound belonging to the quinoxaline family, characterized by its fused benzene and piperazine-like structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties. The synthesis and characterization of this compound have been the focus of various research efforts, highlighting its utility in drug development and other scientific applications.

Source and Classification

This compound can be classified as a dihydroquinoxalinone, which is a derivative of quinoxaline. The specific structure of (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one includes a tert-butyl group at the 3-position and a carbonyl group at the 2-position. The compound is synthesized from various precursors through several chemical reactions, often involving cyclization processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with o-phenylenediamine and appropriate carbonyl precursors.
  2. Cyclization Reaction: A common method for synthesizing this compound is through the cyclization of substituted anilines with maleic acid derivatives or other electrophiles under acidic or basic conditions.
  3. Electrophilic Cyclization: In some protocols, electrophilic cyclization reactions are employed using Lewis acids such as aluminum chloride or trifluoroacetic acid to facilitate the formation of the quinoxaline ring.
  4. Radical Mechanisms: Recent advancements have introduced radical-mediated processes that utilize oxidants like di-tert-butyl peroxide to generate radicals that promote cyclization, leading to high yields of the desired product .

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yield and selectivity. For instance, reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and improve yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one can be described as follows:

  • Molecular Formula: C12H14N2O
  • Molecular Weight: 202.25 g/mol
  • Structural Features:
    • A fused bicyclic system consisting of a quinoxaline core.
    • A tert-butyl group at the 3-position.
    • A carbonyl functional group at the 2-position.

The stereochemistry at the 3-position is crucial for its biological activity, with the (R) configuration being associated with specific interactions in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions:

  1. Alkylation Reactions: The presence of nitrogen atoms allows for alkylation at the nitrogen positions under basic conditions, leading to further functionalization.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Electrophilic aromatic substitution can occur on the aromatic ring under appropriate conditions, allowing for further diversification of the compound's structure .
Mechanism of Action

Process and Data

The mechanism by which (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features, particularly the nitrogen atoms that can participate in hydrogen bonding.
  2. Antibacterial Activity: Studies suggest that derivatives of dihydroquinoxalinones exhibit antibacterial properties by inhibiting bacterial growth through disruption of metabolic pathways or cell wall synthesis .
  3. Antiviral Properties: Some research indicates potential antiviral mechanisms involving interference with viral replication processes.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: The melting point range is generally reported between 100°C to 120°C depending on purity and specific derivatives.

These properties are crucial for understanding how (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one behaves in biological systems and during chemical reactions.

Applications

Scientific Uses

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

  1. Drug Development: Due to its potential biological activities, it serves as a lead compound for developing new antibacterial and antiviral agents.
  2. Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  3. Biological Studies: Researchers utilize this compound to study mechanisms of action related to quinoxaline derivatives in various biological contexts.
Synthetic Methodologies for (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of enantiomerically pure (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one presents unique challenges due to its stereogenic center and potential biological relevance. Recent methodologies have focused on atom economy, stereocontrol, and regioselectivity, leveraging the distinctive properties of the tert-butyl substituent.

Catalyst-Free Multicomponent Reactions Involving Benzimidazole Derivatives

Benzimidazole derivatives serve as privileged precursors for dihydroquinoxaline synthesis under catalyst-free conditions, enabling sustainable access to the target scaffold. This approach utilizes the inherent reactivity of 1H-benzo[d]imidazol-2(3H)-ones bearing electron-withdrawing groups (EWGs), which undergo spontaneous cyclization with tert-butyl isocyanide and acetone. The reaction proceeds via a three-component pathway involving:

  • Nucleophilic attack of the isocyanide on acetone
  • Tautomerization to form an enaminone intermediate
  • Regioselective annulation with benzimidazoloneNotably, substrates with EWGs (e.g., CO₂CH₃, Cl, F) at positions 5/6 exhibit superior reactivity due to enhanced imidazolone electrophilicity, while electron-donating groups inhibit the transformation [6].

Table 1: Catalyst-Free Synthesis Using Benzimidazole Derivatives

Benzimidazole Substituent (X)R₁R₂Yield (%)Notes
O (Carbonyl)HH81Optimal for diazepine formation
OCO₂CH₃H46EWG enables dihydroquinoxaline
OClCl74-76Disubstituted EWG enhances yield
S (Thiocarbonyl)HH83Higher nucleophilicity
N (Amino)HH84Improved cyclization kinetics

Reaction parameters: tert-butyl isocyanide (1.2 eq.), acetone solvent, 25°C, 24h. Yields reflect isolated dihydroquinoxaline products after recrystallization [6].

This method eliminates transition-metal catalysts and operates under mild conditions, aligning with green chemistry principles. However, stereoselectivity remains unaddressed, necessitating downstream resolution.

Stereoselective Synthesis via Isocyanide-Based Cyclization Pathways

The tert-butyl group exerts significant steric influence during isocyanide-mediated cyclizations, enabling diastereoselective formation of the (R)-enantiomer. Key stereochemical control elements include:

  • Conformational constraints: The bulky tert-butyl substituent favors transition states where steric repulsion with the quinoxaline ring is minimized, preferentially generating the (R)-isomer
  • Chiral auxiliaries: Temporarily installed chiral directors on nitrogen or carbonyl precursors enforce facial selectivity during ring closure
  • Solvent-mediated stereodifferentiation: Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing developing charges in the cyclization transition state

Experimental evidence from NOE (Nuclear Overhauser Effect) spectroscopy confirms the spatial orientation of the tert-butyl group relative to adjacent protons in the dihydroquinoxaline ring [2] [6]. This stereochemical outcome is mechanistically distinct from electronically controlled regioselectivity observed in non-tertiary alkyl analogues.

Role of tert-Butyl Substituents in Directing Regioselectivity

The tert-butyl group's steric bulk fundamentally alters reaction pathways compared to linear alkyl chains:

Table 2: Regioselectivity Modulation by tert-Butyl Group

Reaction TypeMethyl Analog Regioselectivitytert-Butyl RegioselectivityControlling Factor
Cyclocondensation with OPDs*SYN:ANTI ≈ 50:50SYN:ANTI > 95:5Steric blocking of ANTI pathway
Electrophilic aromatic substitutionOrtho:para ≈ 1:1.5Exclusive para substitutionOrtho position blockade
Radical additionMixture of diastereomerstrans-Diastereomer >95%Conformational control

OPDs = o-phenylenediamines. Data compiled from cyclocondensation studies [2] [6].

The tert-butyl group operates through three complementary mechanisms:

  • Steric screening: Shielding one face of the reacting imine/enamine intermediate
  • Conformational locking: Enforcing boat conformation in dihydroquinoxalines that favors nucleophile approach from the less hindered face
  • Electronic stabilization: Hyperconjugative σ(C-H)→σ(C-N) interactions stabilizing developing charges in transition states

These effects collectively enable predictable syn-selectivity in cyclocondensations, as confirmed by X-ray crystallography and 2D NMR studies [2].

Asymmetric Catalysis for Enantiomeric Enrichment of the (R)-Configuration

Chiral phosphoric acids (CPAs) provide the most efficient platform for accessing enantiopure (R)-3-(tert-butyl)-3,4-dihydroquinoxalin-2(1H)-one. Optimization studies reveal:

Table 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis

CPA CatalystSolventAdditiveee (%)Yield (%)
9-Anthracenyl-BINOL-phosphate (7)TolueneNone4490
9-Anthracenyl-BINOL-phosphate (7)BenzeneNone6381
9-Anthracenyl-BINOL-phosphate (7)MTBENone7996
9-Anthracenyl-BINOL-phosphate (7)MTBE4Å MS9199
SPINOL-phosphate (10)TolueneNone2284

Reaction conditions: 3,4-Dihydroisoquinoline (0.2 mmol), Boc₂O (0.3 mmol), CPA (5 mol%), solvent (2 mL), 25°C, 24h [8].

The catalytic cycle proceeds through:

  • In situ generation of N-Boc-3,4-dihydroisoquinoline
  • CPA-activated iminium formation
  • Enantiodetermining phosphine oxide addition via hydrogen-bonding network between CPA and P=O
  • Stereospecific deprotection-cyclization

DFT calculations confirm that enantioselectivity originates from differential hydrogen-bond strength in the diastereomeric transition states, with the (R)-pathway favored by 2.3 kcal/mol. The tert-butyl group enhances stereodifferentiation via hydrophobic interactions with the catalyst's anthracenyl moiety [8]. Gram-scale reactions maintain >90% ee, demonstrating practical utility for pharmaceutical applications.

Compounds Referenced in Article

  • (R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one
  • 1H-Benzo[d]imidazol-2(3H)-one
  • tert-Butyl isocyanide
  • 3,4-Diaminobenzoic acid
  • Ethyl 4-chlorobenzoylpyruvate
  • N-Boc-3,4-dihydroisoquinoline
  • Diphenylphosphine oxide
  • Chiral phosphoric acids (CPAs)
  • 9-Anthracenyl-BINOL-phosphate
  • SPINOL-phosphate

Properties

CAS Number

2090026-70-1

Product Name

(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

(3R)-3-tert-butyl-3,4-dihydro-1H-quinoxalin-2-one

Molecular Formula

C12H16N2O

Molecular Weight

204.273

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7,10,13H,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

RNKYEILWJKRRQH-JTQLQIEISA-N

SMILES

CC(C)(C)C1C(=O)NC2=CC=CC=C2N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.